molecular formula C5H6FN3 B13916666 5-Fluoro-4-methylpyrimidin-2-amine

5-Fluoro-4-methylpyrimidin-2-amine

Cat. No.: B13916666
M. Wt: 127.12 g/mol
InChI Key: ZTEDKUATSDQFST-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 4-methylpyrimidin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidin-2-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleotide synthesis, such as thymidylate synthase, and disrupts their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoro-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDKUATSDQFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.